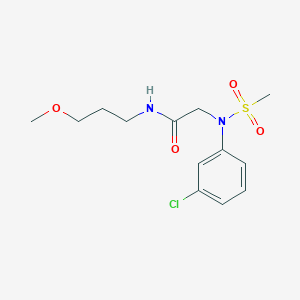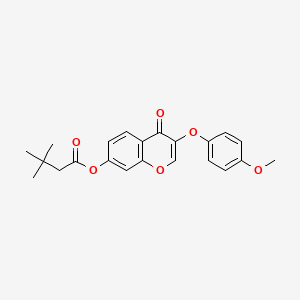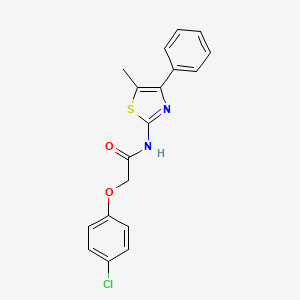
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMF-26 and has been shown to have a variety of biological effects that make it an interesting target for further investigation. In
Mechanism of Action
The mechanism of action of AMF-26 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, AMF-26 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, AMF-26 has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMF-26 in lab experiments is its high purity and high yield synthesis method. This makes it a reliable and consistent option for scientific research. However, there are also limitations to its use. For example, it has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on AMF-26. One area of focus could be on optimizing the synthesis method to improve the solubility of the compound in aqueous solutions. Another area of focus could be on investigating the potential use of AMF-26 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further investigation into the mechanism of action of AMF-26 could lead to the development of more targeted and effective cancer treatments.
Synthesis Methods
The synthesis of AMF-26 is a complex process that involves multiple steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate to form the intermediate product. This intermediate is then reacted with 2-bromoacetophenone to form the final product, AMF-26. The synthesis process has been optimized to yield high purity and high yields of AMF-26, making it a viable option for scientific research.
Scientific Research Applications
AMF-26 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. AMF-26 has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for further investigation as a cancer treatment.
properties
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11-9-16(2,20-14(11)19)13-10-21-15(18-13)17-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTBNNNBHYZFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)

![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

